REACTION_CXSMILES
|
[SH:1][C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].Br[CH2:18][CH2:19][OH:20].CCCCC>C(O)C>[N:4]1[N:3]=[C:2]([S:1][CH2:18][CH2:19][OH:20])[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=12 |f:1.2.3|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
SC1=NN=C2N1C=CC=C2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 9 hours
|
Duration
|
9 h
|
Type
|
FILTRATION
|
Details
|
the mineral substances are filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is then concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
acidified with 0.5N hydrochloric acid and extraction
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform phase obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crystals which then form
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with pentane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N=C(N2C1C=CC=C2)SCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |